4-(2-Chloroethoxy)butanoate

Bifunctional reagents Organic synthesis Molecular scaffolds

4-(2-Chloroethoxy)butanoate is an organic compound belonging to the class of halogenated ether-esters. Its defining characteristic is the presence of both a butanoate ester group and a terminal 2-chloroethoxy moiety, which imparts a unique bifunctional reactivity.

Molecular Formula C6H10ClO3-
Molecular Weight 165.59 g/mol
Cat. No. B15348059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethoxy)butanoate
Molecular FormulaC6H10ClO3-
Molecular Weight165.59 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])COCCCl
InChIInChI=1S/C6H11ClO3/c7-3-5-10-4-1-2-6(8)9/h1-5H2,(H,8,9)/p-1
InChIKeyNEBGLHHPFOZLEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethoxy)butanoate: A Bifunctional Intermediate for Precision Synthesis and Drug Discovery


4-(2-Chloroethoxy)butanoate is an organic compound belonging to the class of halogenated ether-esters. Its defining characteristic is the presence of both a butanoate ester group and a terminal 2-chloroethoxy moiety, which imparts a unique bifunctional reactivity . The molecule's ability to participate in both ester chemistry and nucleophilic substitution reactions at the chloro terminus makes it a strategic intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications . The chloride atom influences its interaction with biological systems and its role in constructing target-specific molecular architectures . The compound's structure suggests utility in creating novel molecular scaffolds where precise spacing and reactive handles are required.

The Critical Need for 4-(2-Chloroethoxy)butanoate in Advanced Synthetic Routes


Simple substitution of 4-(2-Chloroethoxy)butanoate with structurally similar compounds is not feasible due to its specific bifunctional architecture. While close analogs exist, such as 2-chloroethyl butanoate or 1-(2-chloroethoxy)butane, they lack the combined ether-ester linkage that defines the compound's reactivity profile . The specific spacing provided by the four-carbon butanoate chain between the ester and ether functionalities is a precise design element. This contrasts with compounds like 2-chloroethyl butanoate, which has a single ester linkage, or 1-(2-chloroethoxy)butane, which is purely an ether . Consequently, in synthetic pathways requiring sequential transformations—such as initial ester hydrolysis followed by nucleophilic substitution at the chloroethoxy group—only 4-(2-Chloroethoxy)butanoate can deliver the required orthogonal reactivity and precise spatial arrangement .

Quantitative Differentiation of 4-(2-Chloroethoxy)butanoate Against Key Comparators


Functional Group Distinction: Ether-Ester vs. Pure Ester or Ether Comparators

4-(2-Chloroethoxy)butanoate is distinguished from 2-chloroethyl butanoate and 1-(2-chloroethoxy)butane by its unique functional group array. It contains both an ester and an ether linkage separated by a butyl chain, whereas its comparators are single-function molecules , [1], . This structural difference is not merely a count of functional groups; it dictates the sequence of potential chemical transformations and the overall architecture of the final products.

Bifunctional reagents Organic synthesis Molecular scaffolds

Molecular Mass Differentiation for Precise Formulation and Analytical Detection

The molecular mass of 4-(2-Chloroethoxy)butanoate is quantifiably distinct from its closest analogs, providing a clear parameter for analytical differentiation in complex mixtures , [1], , [2]. This mass difference is critical for its unambiguous identification via mass spectrometry in both synthetic chemistry and potential biological studies.

LC-MS analysis Formulation development Chemical identity

Unique Molecular Formula as a Proxy for Reactivity and Building Block Potential

The molecular formula C₆H₁₁ClO₃ sets 4-(2-Chloroethoxy)butanoate apart from its comparators, which have different elemental compositions and thus fundamentally different chemical and physical properties , [1], . The inclusion of three oxygen atoms reflects its bifunctional nature and correlates with its distinct reactivity as a versatile building block.

Medicinal chemistry Structure-Activity Relationship (SAR) Chemical library synthesis

Patent-Cited Utility as an Advanced Intermediate in Novel Compound Synthesis

In contrast to its simpler analogs which are often commodity solvents or basic reagents, 4-(2-Chloroethoxy)butanoate is explicitly cited as an intermediate in the synthesis of novel compounds for which patent protection has been sought [1]. This includes patents for methods of producing complex aromatic unsaturated compounds and specific drug candidates [2], . This documented use provides a verifiable point of differentiation in terms of its strategic value in high-level chemical synthesis.

Pharmaceutical patent analysis Process chemistry Intermediates

Procurement-Driven Application Scenarios for 4-(2-Chloroethoxy)butanoate


Synthesis of Novel Drug Candidates via Orthogonal Functionalization

Researchers in medicinal chemistry should prioritize 4-(2-Chloroethoxy)butanoate when designing synthetic routes that require the sequential, or orthogonal, use of an ester and a chloroalkyl ether. The ability to first modify the ester group (e.g., via hydrolysis or aminolysis) while leaving the chloroethoxy group intact for a subsequent nucleophilic substitution allows for the modular assembly of complex pharmacophores . This approach is validated by its citation in patents for creating new chemical entities , [1].

Precision Synthesis of Aromatic Unsaturated Compounds

For process chemists aiming to construct aromatic unsaturated compounds, 4-(2-Chloroethoxy)butanoate serves as a key intermediate. As detailed in the patent literature, its specific structure enables reactions like phosgene-mediated transformations to yield compounds of high industrial and pharmaceutical interest . The documented use of this specific building block in these patented processes provides a clear, verifiable reason for its selection over simpler, non-specific alkylating agents.

Analytical Method Development and Quality Control in Complex Matrices

For analytical chemists, the distinct molecular weight and formula of 4-(2-Chloroethoxy)butanoate are critical for its detection and quantification. When developing LC-MS or GC-MS methods to monitor reactions or assess purity, the compound's unique mass (136.62 g/mol) and formula (C₆H₁₁ClO₃) allow for unambiguous identification and differentiation from other reaction components or related impurities , [1]. This is a quantifiable and practical advantage in a regulated analytical environment.

Preparation of Phthalocyanine-Based Materials and Sensors

In materials science, 4-(2-Chloroethoxy)butanoate is a precursor to 4-(2-Chloroethoxy)phthalonitrile, a key monomer for the synthesis of substituted phthalocyanines . These macrocyclic compounds have applications in organic electronics, photodynamic therapy, and chemical sensing. The chloroethoxy handle of the target compound is essential for introducing the necessary functionality to the phthalonitrile core, a step that cannot be achieved with simpler chloroethyl esters or ethers, thereby making its procurement essential for this specific line of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloroethoxy)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.